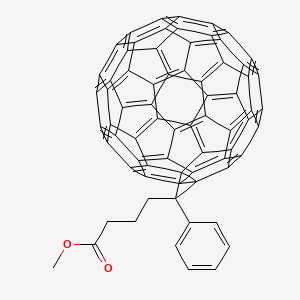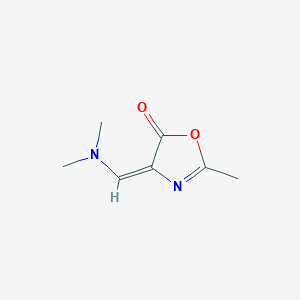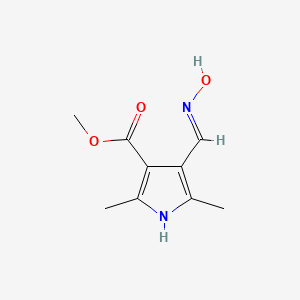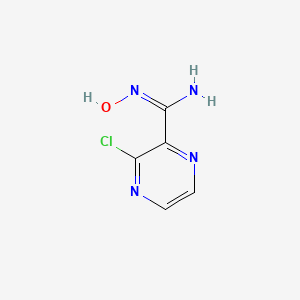
5/'-O-(DIMETHOXYTRITYL)-N2-(DIMETHYLAMINOMETHYLIDENE)-3/'-DEOXYGUANOSINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis involves protecting the guanosine molecule with specific groups to make it stable and reactive for further modifications. Roelen et al. (1991) detailed the solid-phase synthesis incorporating modified bases like 7-hydro-8-oxo-2'-deoxyguanosine, using 5'-(4,4'-dimethoxytrityl) protected derivatives for oligodeoxyribonucleotide assembly. This process highlights the complexity and precision required in synthesizing such modified nucleosides (Roelen et al., 1991).
Molecular Structure Analysis
The molecular structure of 5'-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-3'-deoxyguanosine is designed to facilitate specific chemical reactions. This structure features protective groups that shield sensitive sites during the synthesis process, enabling selective reactions to occur. For example, protective groups at the 5' and N2 positions prevent unwanted side reactions, maintaining the integrity of the guanosine core during synthesis and modifications (Oka et al., 2004).
Chemical Reactions and Properties
The chemical properties of this modified guanosine allow for its incorporation into oligonucleotides through specific reactions. For instance, its protected form can undergo efficient coupling reactions in the solid-phase synthesis of DNA and RNA. The protecting groups can be removed under controlled conditions, revealing the reactive sites necessary for forming phosphodiester bonds with adjacent nucleotides (Arnold et al., 1991).
Physical Properties Analysis
The physical properties of this compound, such as solubility and stability, are crucial for its utility in nucleotide synthesis. Its design ensures compatibility with the solvents and conditions typically used in oligonucleotide assembly processes. The dimethoxytrityl and dimethylaminomethylidene groups contribute to the compound's overall stability and solubility, facilitating its use in various synthetic environments (Guzaev, 1992).
Chemical Properties Analysis
The specific chemical properties of 5'-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-3'-deoxyguanosine, such as its reactivity with other nucleotide precursors, enable the controlled synthesis of oligonucleotides containing this modified base. Its reactivity is designed to allow for selective incorporation into oligonucleotides, providing a means to introduce specific modifications that can influence the properties of the resulting DNA or RNA strand (Mukobata et al., 2010).
Scientific Research Applications
Oligodeoxyribonucleotides Synthesis
5′-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-3′-deoxyguanosine has been used in the automated synthesis of oligodeoxyribonucleotides. This compound serves as a critical synthon in the construction of oligodeoxyribonucleotides containing 30-40 bases, playing a key role in avoiding side reactions during phosphitylation processes (Točík, Arnold, & Smrt, 1987).
RNA Synthesis
The compound has also been utilized in the machine-assisted synthesis of biologically active RNA, particularly in the construction of specific RNA structures. Its modified derivatives have been implemented for the synthesis of microhelix Ala, demonstrating the compound's utility in RNA synthesis (Arnold, Smrt, Zajicek, Ott, Schiesswohl, & Sprinzl, 1991).
Modified Base Synthesis
Another application includes its use in the synthesis of DNA fragments containing modified bases, such as 7-hydro-8-oxo-2′-deoxyguanosine. This process involves the use of 5′-(4,4′-dimethoxytrityl) protected 3′-(2-cyanoethoxy)-N,N-diisopropylphosphoramidite of 7-hydro-8-oxo-2′-deoxy-guanosine, demonstrating the compound's versatility in modified nucleotide synthesis (Roelen, Saris, Brugghe, van den Elst, Westra, van der Marel, & van Boom, 1991).
Oligonucleotide Synthesis
Its derivatives have been used in the preparation of oligonucleotides, illustrating its role in nucleic acid chemistry. This includes the synthesis of a deoxyguanosine monophosphate rich propyl methacrylate oligomer through a modified phosphoramidite coupling method (Wilson, Fenati, Williams, & Ellis, 2018).
Antibody Preparation
Interestingly, antibodies have been raised to recognize the dimethoxytrityl group, which is used as a protective group in oligonucleotide synthesis. This showcases an immunological application of the compound in the production and control of synthetic oligonucleotides (Chersi, Romano, Evangelista, Mileo, & Falasca, 1991).
Mechanism of Action
Target of Action
The primary target of 5’-O-(Dimethoxytrityl)-N2-(Dimethylaminomethylidene)-3’-Deoxyguanosine is the nucleic acid structure within cells . This compound is a nucleoside derivative , which means it can be incorporated into the growing chain of nucleic acids during the process of DNA or RNA synthesis .
Mode of Action
5’-O-(Dimethoxytrityl)-N2-(Dimethylaminomethylidene)-3’-Deoxyguanosine interacts with its targets by incorporating itself into the nucleic acid chain during synthesis . The Dimethoxytrityl (DMT) group is a protecting group used for the protection of the 5’-hydroxy group in nucleosides, particularly in oligonucleotide synthesis . This allows the compound to be added to the growing nucleic acid chain without unwanted side reactions .
Biochemical Pathways
The compound plays a role in the nucleic acid synthesis pathway . By incorporating itself into the growing nucleic acid chain, it can affect the sequence and structure of the synthesized DNA or RNA . This can have downstream effects on processes such as gene expression and protein synthesis, depending on the specific sequence and location of incorporation .
Pharmacokinetics
Like other nucleoside derivatives, it is expected to be taken up by cells and incorporated into nucleic acids during synthesis . The compound’s bioavailability would depend on factors such as its stability, solubility, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context of its incorporation. For example, if the compound is incorporated into a gene sequence, it could potentially alter the gene’s expression . This could have a variety of downstream effects, depending on the function of the affected gene .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For example, extreme pH or temperature conditions could potentially degrade the compound or affect its ability to be incorporated into nucleic acids . Additionally, the presence of other molecules could either facilitate or inhibit the compound’s uptake by cells .
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5/'-O-(DIMETHOXYTRITYL)-N2-(DIMETHYLAMINOMETHYLIDENE)-3/'-DEOXYGUANOSINE' involves the protection of the 5'-hydroxyl group and the guanine nitrogen atoms, followed by the formation of the imine linkage between the guanine and the dimethylaminomethylidene group. The final step involves the removal of the protecting groups to obtain the desired compound.", "Starting Materials": [ "3'-deoxyguanosine", "dimethylformamide", "triethylamine", "dimethylaminomethyl chloride", "dimethoxytrityl chloride", "pyridine", "acetic anhydride", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Protection of the 5'-hydroxyl group of 3'-deoxyguanosine with dimethoxytrityl chloride in the presence of pyridine and triethylamine to obtain 5'-O-(dimethoxytrityl)-3'-deoxyguanosine.", "Protection of the guanine nitrogen atoms with acetic anhydride in the presence of pyridine to obtain N2-acetyl-5'-O-(dimethoxytrityl)-3'-deoxyguanosine.", "Formation of the imine linkage between the guanine and the dimethylaminomethylidene group by reacting N2-acetyl-5'-O-(dimethoxytrityl)-3'-deoxyguanosine with dimethylaminomethyl chloride in the presence of sodium bicarbonate in dimethylformamide.", "Removal of the dimethoxytrityl and acetyl protecting groups by treatment with dichloromethane and diethyl ether in the presence of sodium bicarbonate and sodium chloride to obtain the desired compound '5/'-O-(DIMETHOXYTRITYL)-N2-(DIMETHYLAMINOMETHYLIDENE)-3/'-DEOXYGUANOSINE'." ] } | |
CAS RN |
172361-60-3 |
Product Name |
5/'-O-(DIMETHOXYTRITYL)-N2-(DIMETHYLAMINOMETHYLIDENE)-3/'-DEOXYGUANOSINE |
Molecular Formula |
C34H36N6O6 |
Molecular Weight |
624.69 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



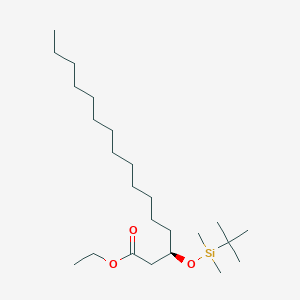
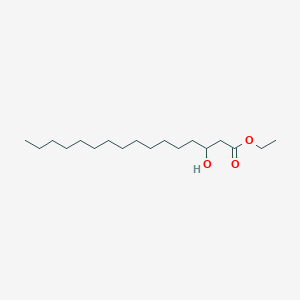
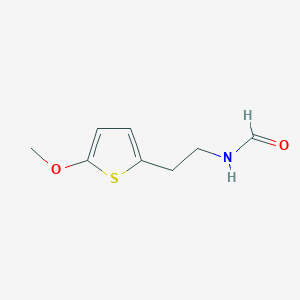
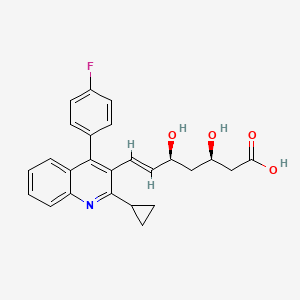
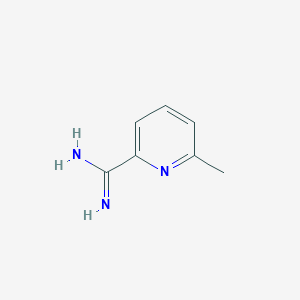
![N-[[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]acetamide](/img/structure/B1142920.png)
